molecular formula C8H9NO3S B1427365 3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799973-91-3

3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No. B1427365
M. Wt: 199.23 g/mol
InChI Key: OMLZQCAXQZDRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a compound that falls under the category of Other Aliphatic Heterocycles . It has a molecular weight of 199.23 and a molecular formula of C8H9NO3S .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and MS . The compound’s molecular formula is C8H9NO3S , which provides information about the number and type of atoms present in the molecule.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 359.5±45.0 °C and a predicted density of 1.349±0.06 g/cm3 . It also has a predicted pKa value of 10.51±0.20 . The compound is solid at room temperature .

Scientific Research Applications

Structural Analysis and Degradation Kinetics

  • Degradation Kinetics : Lecoeur et al. (2012) investigated the forced degradation of 1-(4-Methoxyphenylethyl)-11H-benzo[f]-1,2-dihydro-pyrido[3,2,c][1,2,5]oxathiazepine 5,5 dioxide (BZN), a cytotoxic derivative with promising in vitro activity, under various stress conditions. Using liquid chromatography-mass spectrometry (LC-MS), the presence of ten degradation products was detected, revealing the instability of the tricycle moiety under thermal acidic and oxidative conditions. This study provides insights into the compound's stability and degradation kinetics, essential for pharmaceutical applications (Lecoeur et al., 2012).

Antimitotic Agents

  • Cytotoxic Agents : Gallet et al. (2009) explored the structure-activity relationship of 1-(arylalkyl)-11H-benzo[f]-1,2-dihydropyrido[3,2,c][1,2,5]oxathiazepine 5,5-dioxide derivatives as antimitotic agents. These compounds, particularly compound 10b, showed nanomolar potency across a panel of tumoral cell lines and indicated significant potential as pharmacological agents targeting tubulin polymerization (Gallet et al., 2009).

Chemical Synthesis Methods

  • Epoxide Cascade Protocol : Rolfe et al. (2010) developed a method combining epoxide ring-opening with either an S(N)Ar or oxa-Michael cyclization pathway for generating benzothiaoxazepine-1,1'-dioxides and oxathiazepine-1,1'-dioxides. This protocol is significant for the generation of complex molecular structures in chemical synthesis (Rolfe et al., 2010).

Novel Synthesis Approaches

  • New Synthesis Methods : Sapegin et al. (2016) developed a simple and regiospecific approach to synthesize dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides and their heterocyclic analogs. This new method allows access to a new chemical space and is critical for drug design (Sapegin et al., 2016).
  • Base Mediated Synthesis : Banerjee and Panda (2022) developed a base-mediated, metal-free approach for synthesizing benzo[b][1,4,5]oxathiazepine 1-oxides. This method, notable for its simplicity and cost-effectiveness, is instrumental for accessing bioactive skeletons (Banerjee & Panda, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental exposure or ingestion .

properties

IUPAC Name

3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-13(11)8-4-2-1-3-7(8)12-6-5-9-13/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLZQCAXQZDRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801212763
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

CAS RN

1799973-91-3
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799973-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 3
3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 4
3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 6
3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.